molecular formula C6H3BrClN3O B15230871 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B15230871
M. Wt: 248.46 g/mol
InChI Key: FZDQOUDQRSLSFO-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves multistep synthesis processes. These processes often include the use of transition metal-mediated reactions and rearrangement of pyrrolooxadiazines . The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phosphorus tribromide, and various reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, halogen substitution reactions can yield a variety of substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

Uniqueness

What sets 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H3BrClN3O

Molecular Weight

248.46 g/mol

IUPAC Name

6-bromo-5-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H3BrClN3O/c7-3-1-11-5(4(3)8)6(12)9-2-10-11/h1-2H,(H,9,10,12)

InChI Key

FZDQOUDQRSLSFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2N1N=CNC2=O)Cl)Br

Origin of Product

United States

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